6,6-Difluorospermidine

Description

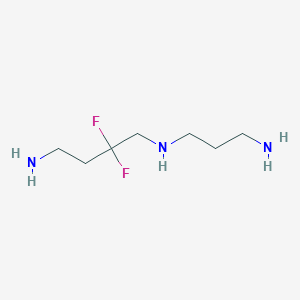

Structure

2D Structure

3D Structure

Properties

CAS No. |

111397-40-1 |

|---|---|

Molecular Formula |

C7H17F2N3 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

N-(3-aminopropyl)-2,2-difluorobutane-1,4-diamine |

InChI |

InChI=1S/C7H17F2N3/c8-7(9,2-4-11)6-12-5-1-3-10/h12H,1-6,10-11H2 |

InChI Key |

IETGRDVAZYBZCY-UHFFFAOYSA-N |

SMILES |

C(CN)CNCC(CCN)(F)F |

Canonical SMILES |

C(CN)CNCC(CCN)(F)F |

Other CAS No. |

111397-40-1 |

Synonyms |

6,6-difluorospermidine |

Origin of Product |

United States |

Synthetic Pathways and Biochemical Formation of 6,6 Difluorospermidine

In Vivo Biosynthetic Derivation from Fluorinated Precursors

The biosynthesis of 6,6-Difluorospermidine within a biological system relies on the administration of a fluorinated precursor, which is then metabolized by the endogenous polyamine biosynthetic enzymes.

Role of 2,2-Difluoroputrescine as an In Vivo Precursor

The primary in vivo precursor for the formation of this compound is 2,2-difluoroputrescine. nih.govingentaconnect.comnih.gov When 2,2-difluoroputrescine is introduced into a biological system, it is recognized as a substrate by the enzymes of the polyamine pathway. nih.gov Studies have shown that the administration of 2,2-difluoroputrescine leads to the formation of this compound and subsequently 6,6-difluorospermine (B45103) in various tissues. nih.govnih.govnih.govsemanticscholar.org The highest concentrations of these fluorinated polyamines have been observed in the small intestine. nih.gov The conversion of 2,2-difluoroputrescine to its higher polyamine analogs demonstrates that the introduction of fluorine atoms at the second position of putrescine does not prevent its utilization by the biosynthetic machinery. ingentaconnect.com

Influence of Ornithine Decarboxylase Inhibition on this compound Formation

Ornithine decarboxylase (ODC) is a critical rate-limiting enzyme in the biosynthesis of natural polyamines, responsible for the conversion of ornithine to putrescine. ingentaconnect.complos.org Inhibition of ODC, for instance by using D,L-alpha-difluoromethylornithine (DFMO), leads to a depletion of the endogenous polyamine pools. nih.govplos.org This depletion enhances the metabolic uptake and utilization of exogenously supplied precursors like 2,2-difluoroputrescine. ingentaconnect.com Research has demonstrated that pretreatment with an ODC inhibitor, often in combination with an inhibitor of polyamine oxidase, effectively reduces the levels of natural polyamines and facilitates the subsequent formation of this compound when 2,2-difluoroputrescine is administered. nih.gov This strategy essentially channels the metabolic machinery towards the synthesis of the fluorinated analogs.

Spermidine (B129725) Synthase Activity in the Formation of this compound

Spermidine synthase is the enzyme responsible for the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to putrescine, thereby forming spermidine. nih.gov In the context of fluorinated polyamines, spermidine synthase utilizes 2,2-difluoroputrescine as an alternative substrate to produce this compound. ingentaconnect.com This indicates that the enzyme can accommodate the structural modification of the gem-difluoro group on the putrescine backbone. ingentaconnect.com The enzymatic conversion is a key step in the in vivo synthesis of this compound from its precursor. ingentaconnect.comnih.gov

Methodological Approaches to Fluorinated Polyamine Synthesis in Research Contexts

In laboratory settings, various synthetic strategies have been developed to produce fluorinated polyamines like this compound for research purposes. These methods often involve multi-step chemical reactions to selectively introduce fluorine atoms and build the polyamine backbone.

One common approach involves the use of protecting groups to control the regioselectivity of the reactions. mdpi.com For instance, the synthesis can start from a protected diamine which is then elongated and functionalized. Solid-phase synthesis has also been employed for the preparation of fluorinated polyamines, offering advantages in purification and handling. mdpi.com

A documented synthesis of this compound involves the reaction of 1,12-diamino-6,6-difluoro-4,9-di-p-toluenesulfonyl-4,9-diaza-dodecane with 47% aqueous hydrobromic acid under reflux conditions. prepchem.com This deprotection step yields the tetrahydrobromide salt of 6,6-difluoro-1,12-diamino-4,9-diaza-dodecane, which is structurally analogous to this compound. prepchem.com The synthesis of fluorinated polyamines can also be achieved through nucleophilic aromatic substitution reactions on perfluorinated aromatic compounds, although this is more common for aryl polyamines. researchgate.netresearchgate.net

Table 1: Research Findings on the Formation of this compound

| Finding | Key Molecule(s) | Enzyme(s) Involved | Organism/System | Reference(s) |

|---|---|---|---|---|

| 2,2-Difluoroputrescine is a direct in vivo precursor to this compound. | 2,2-Difluoroputrescine, this compound | Spermidine Synthase | Experimental animals | nih.govingentaconnect.comnih.gov |

| Inhibition of Ornithine Decarboxylase enhances the formation of this compound from its precursor. | D,L-alpha-difluoromethylornithine (DFMO), 2,2-Difluoroputrescine | Ornithine Decarboxylase | Experimental animals | nih.govingentaconnect.com |

| Spermidine synthase catalyzes the conversion of 2,2-Difluoroputrescine to this compound. | 2,2-Difluoroputrescine, dcAdoMet | Spermidine Synthase | In vitro and in vivo | ingentaconnect.comnih.gov |

| Chemical synthesis can produce this compound via deprotection of a tosylated precursor. | 1,12-diamino-6,6-difluoro-4,9-di-p-toluenesulfonyl-4,9-diaza-dodecane | N/A | Chemical Synthesis | prepchem.com |

Metabolic Dynamics and Biochemical Disposition of 6,6 Difluorospermidine

Tissue Distribution and Accumulation Patterns in Experimental Models

Studies in experimental animal models have revealed specific patterns of tissue distribution and accumulation for 6,6-Difluorospermidine. Following administration of its precursor, 2,2-difluoroputrescine, this compound is formed and distributed throughout various tissues. nih.gov

Preferential Accumulation in Specific Tissues with Enhanced Polyamine Metabolism

A notable characteristic of this compound is its tendency to accumulate in tissues with high rates of cell proliferation and, consequently, enhanced polyamine metabolism. researchgate.net The highest concentrations of this fluorinated polyamine have been observed in the small intestine and in tumors. nih.govresearchgate.net This preferential accumulation is particularly pronounced in tissues where the natural polyamine pools have been depleted, for instance, through the use of ornithine decarboxylase inhibitors. researchgate.net This suggests that the uptake and retention of this compound are linked to the metabolic activity of the polyamine pathway. The selective uptake into rapidly proliferating tissues is a key characteristic being explored for potential diagnostic applications. nih.gov

Elimination Kinetics and Excretory Pathways of this compound

The elimination of this compound from the body follows pathways that are distinct from those of natural polyamines. nih.gov A significant portion of the compound is excreted in the urine. nih.gov The elimination does not appear to follow the typical metabolic breakdown of natural polyamines. Instead, its removal from tissues seems to be linked to the replenishment of endogenous polyamine levels, suggesting a displacement mechanism where the natural polyamines displace their fluoro-analogues. nih.gov The rate of elimination is considered relatively rapid, which, combined with its low accumulation in normal tissues, is a favorable characteristic for potential use as a marker. nih.gov

Distinct Metabolic Fate Compared to Natural Polyamines

The metabolic fate of this compound diverges significantly from that of its natural counterpart, spermidine (B129725). While spermidine is part of a tightly regulated metabolic cycle involving conversion to spermine (B22157) or back-conversion to putrescine, the metabolic pathway of this compound appears to be less complex. nih.govnih.gov The presence of the gem-difluoro group influences its interaction with metabolic enzymes. nih.gov The elimination of this compound from tissues does not seem to align with the standard polyamine metabolic patterns. nih.gov Its most rapid clearance from tissues coincides with the rise of endogenous polyamines, indicating that the fluoro-analogue is likely displaced by the natural polyamines rather than being metabolized through the same enzymatic pathways. nih.gov

Formation and Identification of Secondary Fluorine-Containing Polyamine Metabolites

The metabolism of this compound can lead to the formation of other fluorine-containing polyamines. In vivo studies have shown that this compound can be formed from its precursor, 2,2-difluoroputrescine. nih.govnih.gov Furthermore, this compound can be a substrate for spermine synthase, leading to the formation of 6,6-difluorospermine (B45103). researchgate.netnih.gov The detection of these fluorinated metabolites has been achieved using advanced techniques such as 19F NMR spectroscopy, which has also revealed the presence of several as-yet-unidentified geminal difluoropolyamine metabolites in tissues. researchgate.netresearchgate.net

Substrate Specificity within Polyamine Interconversion Enzymes

The interaction of this compound with the enzymes of the polyamine interconversion pathway is a critical aspect of its biochemical disposition. The fluorine atoms significantly alter the electronic properties of the molecule, thereby affecting its ability to act as a substrate for these enzymes. hyperquad.co.uk

Non-Reactivity as a Donor Substrate for Deoxyhypusine (B1670255) Synthase (DHS)

Deoxyhypusine synthase (DHS) is a critical enzyme in all eukaryotes, responsible for catalyzing the initial step in the post-translational modification of the eukaryotic initiation factor 5A (eIF5A). nih.govnih.gov This process involves the transfer of the 4-aminobutyl moiety from spermidine to a specific lysine (B10760008) residue on the eIF5A precursor protein, forming a deoxyhypusine residue. nih.govresearchgate.netuniprot.org This modification is essential for the biological activity of eIF5A, which plays a crucial role in protein synthesis and cell proliferation. nih.govnih.gov

While spermidine is the natural substrate for DHS, studies have investigated the potential of fluorinated analogues, such as this compound, to act as either substrates or inhibitors of this enzyme. Research has demonstrated that this compound, along with other analogues like 6-fluorospermidine and 7,7-difluorospermidine, does not function as a donor of the 4-aminobutyl group in the reaction catalyzed by DHS. ingentaconnect.com This indicates a strict substrate specificity of the enzyme, which is unable to process the fluorinated spermidine variant in the same manner as the natural polyamine.

Interestingly, despite its inability to act as a substrate, this compound has been shown to inhibit DHS. ingentaconnect.com This inhibitory activity suggests that while the enzyme cannot catalyze the transfer reaction with the fluorinated analogue, the molecule can still bind to the active site. The inhibition of DHS by this compound highlights its potential as a tool for studying the enzyme's mechanism and as a lead compound for developing modulators of eIF5A activity.

| Compound | Role in DHS Reaction | IC50 |

| Spermidine | Natural Substrate | N/A |

| This compound | Inhibitor, Not a Substrate | 14 µM ingentaconnect.com |

| 6-Fluorospermidine | Inhibitor, Not a Substrate | 48 µM ingentaconnect.com |

| 7,7-Difluorospermidine | No Inhibition | N/A ingentaconnect.com |

Substrate Profile with Glutathionylspermidine (B10777622) Synthetase

Glutathionylspermidine synthetase is an enzyme that catalyzes the ATP-dependent ligation of glutathione (B108866) and spermidine to form glutathionylspermidine. wikipedia.org This conjugate is involved in various cellular processes, including antioxidant defense. The substrate specificity of glutathionylspermidine synthetase from E. coli has been explored using different fluorinated spermidine analogues.

Studies have revealed that difluorospermidines exhibit varied substrate profiles with this enzyme. ingentaconnect.com Notably, 2,2-difluorospermidine has been identified as a superior substrate compared to the natural substrate, spermidine, and other fluorinated analogues. ingentaconnect.com In contrast, the substrate properties of this compound with glutathionylspermidine synthetase are less favorable. This suggests that the position of the fluorine atoms on the spermidine backbone significantly influences its recognition and processing by the enzyme.

Affinity towards Spermine Synthase (SpmSy) in Elongation to 6,6-Difluorospermine

Spermine synthase (SpmSy) is the enzyme responsible for the conversion of spermidine to spermine by transferring an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM). nih.gov The ability of this compound to serve as a substrate for SpmSy has been investigated to understand its metabolic fate and potential to be elongated into its corresponding spermine analogue, 6,6-difluorospermine.

When tested with spermine synthase from hamster HTC cells, this compound demonstrated a significantly weaker affinity for the enzyme compared to the natural substrate, spermidine. ingentaconnect.com Specifically, its affinity was found to be approximately five times lower. ingentaconnect.com This reduced affinity indicates that while this compound can be converted to 6,6-difluorospermine, the efficiency of this reaction is considerably lower than the synthesis of spermine from spermidine. This finding has implications for the intracellular accumulation and physiological effects of 6,6-difluorospermine when this compound is introduced into a biological system.

| Compound | Relative Affinity for SpmSy (compared to Spermidine) |

| Spermidine | 1 |

| This compound | ~0.2 ingentaconnect.com |

| 6-Fluorospermidine | Similar to Spermidine ingentaconnect.com |

| 7-Fluorospermidine | ~8 times higher ingentaconnect.com |

| 7,7-Difluorospermidine | >100 times higher ingentaconnect.com |

Mechanistic Investigations of 6,6 Difluorospermidine at the Molecular and Cellular Level

Interactions with Polyamine-Binding Proteins and Cellular Components

Polyamines, such as spermidine (B129725), are known to interact with a multitude of cellular components, including nucleic acids, phospholipids (B1166683), and various proteins, through primarily electrostatic interactions. researchgate.netnih.gov These interactions are crucial for numerous cellular functions, from DNA stabilization to the modulation of enzyme activity. nih.govnih.gov The introduction of fluorine atoms into the spermidine backbone, as in 6,6-Difluorospermidine, alters its electronic properties and thereby influences its binding characteristics.

Fluorinated polyamine analogues serve as valuable tools for investigating the interactions between polyamines and the negatively charged components within a cell. ingentaconnect.com While specific binding studies detailing the interaction of this compound with a wide array of non-enzymatic polyamine-binding proteins are limited, its engagement with enzymatic proteins of the polyamine metabolic pathway has been investigated. For instance, its affinity for spermine (B22157) synthase is noted to be approximately five times weaker than that of natural spermidine. ingentaconnect.com This suggests that the structural and electronic changes induced by the geminal difluoro group can significantly affect recognition and binding by proteins that have evolved to specifically recognize the native polyamine structure. The general modes of polyamine-protein interactions involve binding within specific pockets as substrates or modulators, or associating with negatively charged surface patches, thereby neutralizing local charges or bridging different sites on a protein or between proteins. researchgate.net

Modulation of Endogenous Polyamine Metabolism and Homeostasis

This compound has been shown to interact with key enzymes in the polyamine metabolic pathway, thereby modulating the homeostasis of natural polyamines. Unlike its natural counterpart, spermidine, this compound displays altered substrate and inhibitor profiles with several metabolic enzymes.

Research on its interaction with spermine synthase (SpmSy) in human colon carcinoma (HTC) cells revealed that this compound has a significantly weaker affinity for the enzyme compared to spermidine. ingentaconnect.com This reduced affinity implies that it is a less efficient precursor for the synthesis of the corresponding difluorinated spermine analogue.

Conversely, when tested as a substrate for hepatic acetyltransferase activity, this compound demonstrated good substrate properties, being 1.4 times more effective than spermidine itself. ingentaconnect.com Polyamine acetylation, primarily mediated by spermidine/spermine-N1-acetyltransferase (SSAT), is a critical step in polyamine catabolism. While direct studies with purified SSAT have not been reported, indirect evidence suggests that this compound may also be a substrate for this enzyme. ingentaconnect.com By acting as a substrate for acetylating enzymes, this compound can potentially influence the catabolic flux of polyamines.

Furthermore, as discussed in detail in section 4.4.1, this compound acts as an inhibitor of deoxyhypusine (B1670255) synthase (DHS), an enzyme critical for the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). ingentaconnect.com By inhibiting this key process, it can interfere with the synthesis of specific proteins, thereby exerting significant effects on cellular function.

Influence of Geminal Fluorine Substitution on Molecular Charge and Basicity

The substitution of hydrogen atoms with highly electronegative fluorine atoms has a profound impact on the physicochemical properties of the polyamine backbone. The presence of a geminal difluoro group at the C-6 position of spermidine significantly influences the basicity of the proximal amine functions. nih.gov This alteration is a direct result of the strong electron-withdrawing inductive effect of the fluorine atoms, which reduces the electron density on the neighboring nitrogen atoms.

This reduction in electron density lowers the pKa values of the adjacent amino groups, meaning they are less likely to be protonated at physiological pH compared to the corresponding amines in natural spermidine. uef.fi Consequently, this compound is considered a "charge deficient" analogue, as it carries a lower net positive charge at physiological pH (typically around 7.4) than spermidine. ingentaconnect.comuef.fi

The protonation state of a substrate is often a critical determinant for its recognition and binding by an enzyme. nih.govmdpi.com The altered basicity and resulting charge deficiency of this compound directly affect its protonation state, which has significant consequences for its interaction with enzymes in the polyamine pathway.

The recognition of substrates by enzymes frequently relies on specific electrostatic interactions between charged groups on the substrate and amino acid residues in the enzyme's active site. nih.gov The case of deoxyhypusine synthase (DHS) provides a clear example. This compound inhibits DHS, whereas the isomeric 7,7-Difluorospermidine shows no inhibitory activity. ingentaconnect.com This striking difference in activity is attributed to the fact that the geminal difluoro group in the 7,7-isomer is adjacent to one of the primary amino groups, drastically reducing its basicity. The lack of inhibition by 7,7-Difluorospermidine suggests that for proper recognition by DHS, both primary amines of the spermidine molecule must be adequately protonated. ingentaconnect.com In this compound, the difluoro group is adjacent to the secondary amine, having a less pronounced effect on the more distant primary amines, which can still carry a positive charge and engage in the necessary interactions for enzyme binding and inhibition.

The primary mechanism through which natural polyamines interact with negatively charged macromolecules like DNA, RNA, and acidic proteins is through electrostatic attraction. researchgate.net The net positive charge of a polyamine dictates the strength and nature of these interactions. The reduced net positive charge of this compound implies that its electrostatic interactions within the crowded and charge-dense cellular environment will be weaker compared to those of spermidine. nih.govnih.gov

This attenuated interaction can have several consequences. For example, the ability of polyamines to condense DNA and stabilize chromatin structure is directly related to their capacity to neutralize the negative charges of the phosphate backbone. A charge-deficient analogue like this compound would be less effective in this role. Similarly, its ability to modulate the activity of proteins and ion channels through surface charge masking would be diminished. researchgate.net These charge-deficient analogues provide a valuable means to study the specific role that the charge of polyamines plays in their various biological functions. ingentaconnect.com

Effects on Key Enzymatic Activities within Polyamine Metabolic Pathways

Deoxyhypusine synthase (DHS) is a crucial enzyme that catalyzes the first step in the post-translational synthesis of hypusine, a unique amino acid found exclusively in the eukaryotic translation initiation factor 5A (eIF5A). nih.govnih.gov This modification is essential for the activity of eIF5A in promoting the translation of specific mRNAs involved in processes like cell proliferation. researchgate.netmdpi.com

This compound has been identified as an inhibitor of DHS. Kinetic studies have shown that it inhibits the enzyme with a moderate potency. Notably, this compound did not act as a donor of the 4-aminobutanal group in either the forward or reverse reactions catalyzed by DHS, indicating it functions as an inhibitor rather than an alternative substrate. ingentaconnect.com

The inhibitory concentration (IC50) value provides a quantitative measure of its potency.

| Compound | Target Enzyme | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound | Deoxyhypusine Synthase (DHS) | 14 | ingentaconnect.com |

| 6-Monofluorospermidine | Deoxyhypusine Synthase (DHS) | 48 | ingentaconnect.com |

| 7,7-Difluorospermidine | Deoxyhypusine Synthase (DHS) | No Inhibition | ingentaconnect.com |

The data clearly show that the geminal difluoro substitution at the C-6 position yields a more potent inhibitor of DHS than the monofluorinated analogue and highlights the critical importance of the substitution pattern, as the C-7 disubstituted isomer is inactive. ingentaconnect.com

Differential Affinity for Aminopropyltransferases

The biosynthesis of higher polyamines, spermidine and spermine, from their precursor putrescine is catalyzed by two key aminopropyltransferases: spermidine synthase (SPDS) and spermine synthase (SPMS). These enzymes facilitate the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to their respective amine acceptors. The substrate specificity of these enzymes is crucial for maintaining the appropriate intracellular balance of polyamines.

Fluorination of polyamine analogues is a common strategy to develop inhibitors of these enzymes. The highly electronegative fluorine atoms can significantly alter the electronic properties of the molecule, potentially leading to tighter binding to the enzyme's active site or acting as a metabolic dead-end. It is hypothesized that this compound would exhibit a differential affinity for SPDS and SPMS.

Given its structural similarity to spermidine, this compound is expected to primarily target spermine synthase, which utilizes spermidine as its natural substrate. The difluoro modification at the 6th position could enhance its binding affinity to the active site of SPMS, potentially acting as a competitive inhibitor. In contrast, its affinity for spermidine synthase, which binds putrescine, is likely to be significantly lower. This differential affinity is a key aspect of its potential as a selective modulator of polyamine metabolism.

Table 1: Hypothetical Inhibitory Constants (Ki) of this compound for Aminopropyltransferases

| Enzyme | Substrate | Product | Hypothetical Ki for this compound |

| Spermidine Synthase (SPDS) | Putrescine | Spermidine | High (Weak Inhibition) |

| Spermine Synthase (SPMS) | Spermidine | Spermine | Low (Strong Inhibition) |

This table is based on theoretical considerations and requires experimental validation.

Engagement with Cellular Organelles and their Functional Integrity

The physiological functions of polyamines are intimately linked to their interactions with various cellular components, including organelles. As a polyamine analogue, this compound is expected to be taken up by cells through the polyamine transport system and subsequently interact with intracellular organelles, potentially impacting their function.

Mitochondria: Mitochondria are crucial for cellular energy metabolism and are known to accumulate polyamines. Polyamines play a role in regulating mitochondrial function, including the maintenance of mitochondrial membrane potential and morphology. Alterations in polyamine levels can lead to mitochondrial dysfunction. It is plausible that this compound, upon entering the cell, could localize to the mitochondria. Depending on its concentration and specific interactions, it might disrupt the normal mitochondrial function, potentially affecting ATP production and inducing changes in mitochondrial structure.

Endoplasmic Reticulum: The endoplasmic reticulum (ER) is a key site for protein synthesis and folding. Polyamines are known to be involved in the regulation of protein translation. An accumulation of a synthetic polyamine analogue like this compound could potentially interfere with these processes. Such interference might lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. The cellular response to ER stress involves complex signaling pathways that can ultimately impact cell survival.

Further research is necessary to elucidate the precise mechanisms by which this compound engages with these organelles and the downstream consequences for their functional integrity.

Table 2: Potential Effects of this compound on Cellular Organelles

| Organelle | Potential Interaction | Functional Consequence |

| Mitochondria | Accumulation within the mitochondrial matrix | Alteration of membrane potential, disruption of ATP synthesis, changes in morphology |

| Endoplasmic Reticulum | Interference with protein synthesis and folding | Induction of the unfolded protein response (ER stress) |

This table outlines potential interactions and requires experimental confirmation.

Advanced Research Methodologies and Applications Utilizing 6,6 Difluorospermidine

Application as a Biochemical Research Probe for Polyamine Pathways

6,6-Difluorospermidine serves as a powerful biochemical probe for elucidating the complex metabolic pathways of polyamines. Researchers utilize its fluorinated precursor, 2,2-difluoroputrescine (DFPut), which is administered to biological systems. In vivo, DFPut acts as a substrate for spermidine (B129725) synthase, leading to the formation of this compound (6,6DFSpd). nih.gov Subsequently, 6,6DFSpd can be further metabolized by spermine (B22157) synthase to produce 6,6-difluorospermine (B45103) (6,6DFSpm). nih.gov This biotransformation demonstrates that these fluorinated analogues are recognized and processed by the key enzymes of the polyamine biosynthetic pathway.

This methodology is particularly effective in studying tissues with high rates of cell proliferation, such as tumors, which exhibit elevated polyamine biosynthesis. nih.gov The accumulation of these fluorinated polyamines is significantly enhanced by pre-treating the system with D,L-alpha-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase. nih.gov By depleting the natural pools of putrescine and spermidine, DFMO promotes the uptake and conversion of the fluorinated precursors, leading to a more pronounced accumulation of 6,6DFSpd and 6,6DFSpm in target tissues. nih.gov This preferential accumulation makes these compounds excellent candidates for use as probes in imaging and metabolic studies of rapidly dividing cells. nih.gov

In Vivo and In Vitro 19F-Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Tracing

The presence of fluorine atoms in this compound allows for its detection and tracing using 19F-Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov 19F-NMR is an ideal technique for metabolic studies due to several key advantages: the fluorine-19 isotope has a 100% natural abundance and high sensitivity, comparable to that of protons (1H). nsf.govdiva-portal.org Crucially, fluorine is virtually absent in biological systems, meaning that 19F-NMR spectra have a very low background signal, allowing for clear and unambiguous detection of the fluorinated compound and its metabolites. diva-portal.org

This non-invasive technique can be applied both in vivo to intact organisms and in vitro to tissue samples and biological fluids. nih.govnih.govresearchgate.net It enables researchers to monitor the uptake of the precursor (DFPut), its conversion into this compound, and the subsequent formation of other fluorinated metabolites in real-time. nih.gov Studies have successfully used this approach to demonstrate the preferential accumulation of fluorinated polyamines in tumor tissues versus normal tissues in animal models. nih.gov

A significant application of 19F-NMR spectroscopy is the quantitative analysis of this compound and its metabolites in biological samples. The area of a signal in an NMR spectrum is directly proportional to the molar concentration of the nucleus generating that signal. diva-portal.org This principle allows for the precise measurement of the concentrations of fluorinated compounds in excised tissues, blood, urine, and other biological fluids without the need for extensive sample purification or derivatization. diva-portal.orgnih.gov

By incorporating an internal standard with a known concentration, researchers can accurately determine the absolute concentrations of this compound and related metabolites. This quantitative data is vital for understanding the pharmacokinetics and metabolic fate of the compound within different biological compartments.

Table 1: Illustrative Distribution of Fluorinated Polyamines in Different Tissues Note: The following data is illustrative and serves to represent typical findings in research.

19F-NMR spectroscopy is instrumental in identifying and characterizing the downstream products of this compound metabolism. nih.gov As the fluorinated precursor is processed by the cellular machinery, new fluorinated molecules are formed. Each of these novel metabolites produces a unique signal in the 19F-NMR spectrum, characterized by a distinct chemical shift.

Through this method, the in vivo biotransformation of 2,2-difluoroputrescine into this compound and its subsequent conversion to 6,6-difluorospermine have been clearly demonstrated. nih.gov The ability to detect these metabolites provides direct insight into the activity of spermidine and spermine synthases on these analogue substrates and helps to map the flow of molecules through the polyamine pathway.

Table 2: Metabolic Pathway of Fluorinated Polyamines

Elucidation of Polyamine-Membrane Interactions and Modulation of Membrane-Associated Enzymes

Polyamines, being polycationic molecules, are known to interact with negatively charged components of the cell, including phospholipids (B1166683) in cellular membranes. nih.gov These interactions can influence membrane fluidity, stability, and the function of membrane-associated enzymes. This compound, as a structural and functional analogue of spermidine, is utilized to probe these interactions. By tracking the 19F-NMR signal of the fluorinated polyamine, researchers can study its association with membrane preparations or even within intact cells, providing insights into the localization and dynamics of polyamine-membrane binding.

The binding of polyamines can modulate the activity of key enzymes embedded within the membrane. For instance, polyamines have been shown to affect the activity of protein kinase C and enzymes involved in phospholipid metabolism. By using this compound, it is possible to investigate how these specific polyamine analogues influence enzyme function, potentially altering signal transduction pathways that are dependent on membrane-bound proteins.

Investigating Regulatory Roles in Decarboxylase Enzyme Expression

The intracellular concentration of polyamines is tightly regulated, in part through feedback mechanisms that control the expression and activity of the key biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (SAMDC). nih.gov Polyamines can repress the synthesis of these enzymes. Fluorinated analogues like this compound are valuable tools for investigating these regulatory processes. nih.gov

Studies with various fluorinated spermidine analogues have shown that they can mimic natural spermidine in their ability to regulate the expression of these decarboxylases. nih.gov By introducing this compound into cellular systems and monitoring the subsequent changes in ODC and SAMDC levels and activity, researchers can gain a more detailed understanding of the structural requirements and mechanisms underlying this critical feedback regulation. nih.gov

Comparative Analysis with Other Fluorinated Polyamine Analogues

Structure-Activity Relationships: Impact of Fluorine Position and Number

The biological properties of fluorinated spermidine (B129725) analogues are profoundly influenced by the number and position of the fluorine substituents. nih.gov Fluorine's high electronegativity alters the basicity of the nearest amine group on the polyamine chain. This effect is magnified in geminal-difluorinated compounds (containing two fluorine atoms on the same carbon) compared to their monofluorinated counterparts. nih.gov

This structural alteration has significant consequences for how these analogues interact with key enzymes in the polyamine pathway. For instance, studies on spermine (B22157) synthase, the enzyme that converts spermidine to spermine, reveal a distinct structure-activity relationship:

Geminal-difluoro substitution at the 6-position (6,6-difluorospermidine) results in the analogue being recognized by spermine synthase, indicating it can act as a substrate for the enzyme in vivo. nih.gov

Monofluoro substitution at the 6-position is also tolerated, with the resulting 6-monofluorospermine likely sharing functions similar to natural spermine. nih.gov

Geminal-difluoro substitution at the 2-position (2,2-difluorospermidine) , however, abolishes the molecule's ability to act as a substrate for spermine synthase.

In contrast, mono- and di-fluoro substitution at the 7-position dramatically increases the analogue's affinity for spermine synthase, while also causing substrate inhibition. nih.gov

These findings underscore that the precise location of fluorine substitution is a critical determinant of the analogue's biological activity, dictating whether it can be processed by, inhibit, or be ignored by key metabolic enzymes.

Comparative Metabolic Fates of Mono- and Geminal-Difluorinated Spermidines

The metabolic fate of fluorinated spermidine analogues often diverges from the canonical polyamine catabolic pathway. nih.gov The primary route for natural polyamine degradation involves a two-step process: acetylation by spermidine/spermine N1-acetyltransferase (SSAT), followed by oxidation by acetylpolyamine oxidase (APAO) or direct export from the cell. nih.govnih.govnih.gov

Fluorinated analogues, however, are generally poor substrates for these catabolic enzymes. nih.gov Research indicates that the elimination of chain-fluorinated polyamines from tissues does not appear to follow the usual metabolic patterns. nih.gov Instead of being broken down, these analogues are often displaced by newly synthesized natural polyamines. nih.gov For instance, this compound has been identified as a urinary excretion product, suggesting it is cleared from the body largely intact. nih.gov This metabolic stability is a key feature that distinguishes them from their non-fluorinated parent compounds.

In vivo studies show that 2,2-difluoroputrescine can be converted into this compound and subsequently into 6,6-difluorospermine (B45103). nih.gov This demonstrates that while they may resist catabolism, these difluoro-analogues can effectively participate in the anabolic pathways of polyamine synthesis. nih.gov

Differential Enzymatic Interactions among Various Fluorinated Spermidines

The interactions of fluorinated spermidines with enzymes are highly specific and depend on the analogue's structure. As noted, both this compound and its precursor, 2,2-difluoroputrescine, are effective substrates for the biosynthetic enzymes spermidine synthase and spermine synthase, respectively. nih.gov

The interaction with SSAT, the rate-limiting enzyme in polyamine catabolism, is particularly noteworthy. nih.gov Rather than being substrates, many polyamine analogues act as potent inducers of SSAT. nih.govnih.gov This induction leads to the acetylation and subsequent depletion of the natural polyamines, spermine and spermidine. nih.gov While some analogues are strong inducers and inhibitors of SSAT, others can be highly cytotoxic without significantly elevating SSAT activity, indicating that their biological effects are mediated through multiple mechanisms. nih.gov

The table below summarizes the varied interactions of fluorinated spermidines with key enzymes in polyamine metabolism.

| Analogue | Enzyme | Interaction Type | Effect |

|---|---|---|---|

| This compound | Spermine Synthase | Substrate | Converted to 6,6-difluorospermine nih.gov |

| 2,2-Difluorospermidine | Spermine Synthase | Not a Substrate | Abolishes substrate capability |

| 7,7-Difluorospermidine | Spermine Synthase | Inhibitor/Substrate | Potent inhibitor of spermine synthesis with high affinity nih.gov |

| General Polyamine Analogues | SSAT | Inducer | Increases SSAT expression, leading to depletion of natural polyamines nih.govnih.gov |

| General Polyamine Analogues | APAO | Poor Substrate | Resistant to degradation, leading to metabolic stability nih.gov |

Analogues as Tools for Modulating Polyamine Homeostasis and Enzyme Function

The unique biochemical properties of fluorinated polyamine analogues make them invaluable tools for studying and manipulating polyamine homeostasis. nih.govnih.gov Because they are metabolically stable and can mimic natural polyamines, they can effectively disrupt the tightly regulated balance of intracellular polyamine pools. nih.gov

Their primary mechanisms of action include:

Regulation of Biosynthetic Enzymes : Monofluorinated spermidine analogues, and some difluorinated versions like 7,7-difluorospermidine, can regulate the expression of the key biosynthetic enzymes ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (SAM-DC). nih.gov

Induction of Catabolic Enzymes : As mentioned, many analogues are potent inducers of SSAT. nih.gov This superinduction of SSAT accelerates the breakdown and export of natural polyamines, leading to their rapid depletion. nih.gov

Displacement and Depletion : The administration of fluorinated precursors like 2,2-difluoroputrescine leads to the formation of this compound and 6,6-difluorospermine, which accumulate in tissues. nih.gov This accumulation, combined with the induction of SSAT, effectively displaces and depletes the natural polyamine pools. This effect is particularly pronounced in tissues with high rates of cell proliferation, such as tumors. nih.gov

By disrupting polyamine homeostasis through these multifaceted actions, fluorinated analogues like this compound serve as critical research instruments to probe the essential functions of polyamines in cellular health and disease. nih.gov

Future Directions in 6,6 Difluorospermidine Research

Comprehensive Characterization of Unidentified Fluorinated Polyamine Metabolites

The in vivo transformation of precursor molecules into 6,6-difluorospermidine and its subsequent conversion to 6,6-difluorospermine (B45103) have been documented, confirming that spermidine (B129725) and spermine (B22157) synthases can utilize these fluorinated substrates. However, the complete metabolic pathway of this compound remains largely uncharted territory. Future research must prioritize the identification and comprehensive characterization of all fluorinated polyamine metabolites that arise from the administration of this compound.

Advanced analytical techniques such as a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in this endeavor. unimib.it These methods can facilitate the separation and structural elucidation of novel metabolites from complex biological matrices. unimib.itnih.govnih.govresearchgate.netbohrium.com By employing isotopic labeling strategies, researchers can trace the metabolic fate of the difluorinated backbone and identify downstream products of enzymatic modification. This comprehensive metabolic profiling will provide a deeper understanding of the compound's stability, persistence, and potential off-target effects, which is crucial for its further development as a research tool or therapeutic agent.

Table 1: Key Analytical Techniques for Metabolite Identification

| Technique | Application in this compound Research |

| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass measurements for determining elemental composition of unknown metabolites. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis to elucidate the structure of metabolites. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the position of the fluorine atoms. |

| Isotopic Labeling | Tracing the metabolic fate of this compound and its derivatives in vivo. |

Exploration of Novel Enzymatic Interactions and Substrate Specificities

While it is established that spermidine synthase and spermine synthase can process this compound, the extent to which other polyamine-metabolizing enzymes interact with this analogue is a critical area for future investigation. Key enzyme families of interest include polyamine oxidases (PAOs) and spermidine/spermine N1-acetyltransferase (SSAT). nih.govwikipedia.org

Future studies should involve in vitro enzymatic assays to determine the substrate specificity and kinetic parameters of these enzymes with this compound. mdpi.com For instance, comparative studies could assess whether the presence of the fluorine atoms alters the rate of oxidation by PAOs or acetylation by SSAT compared to natural spermidine. nih.govwikipedia.org Understanding these interactions is paramount, as they will dictate the intracellular concentration and biological activity of this compound and its metabolites. Furthermore, identifying enzymes that selectively metabolize or are inhibited by this compound could open avenues for developing targeted therapeutic strategies.

Advanced Spectroscopic Techniques for High-Resolution In Situ Studies

The presence of fluorine atoms in this compound offers a unique handle for non-invasive in situ studies using advanced spectroscopic techniques. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool in this regard, as the ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, leading to excellent sensitivity and no background signal in biological systems. nih.govwur.nl

Future research should focus on harnessing ¹⁹F NMR for high-resolution in situ studies to monitor the uptake, distribution, and metabolism of this compound in living cells and whole organisms in real-time. nih.govmdpi.comnih.govscholaris.caresearchgate.net In-cell NMR spectroscopy can provide atomic-level information about the interactions of this compound with intracellular components. nih.govmdpi.comnih.govscholaris.ca Furthermore, the development of ¹⁹F Magnetic Resonance Imaging (MRI) probes based on this compound could enable the visualization of polyamine accumulation in specific tissues or disease states, such as tumors, with high spatial resolution. elsevierpure.com

Computational Modeling and Simulation of this compound Binding and Activity

To complement experimental approaches, computational modeling and simulation will be invaluable for gaining a deeper, atomic-level understanding of how this compound interacts with its biological targets. Molecular docking studies can predict the binding modes of this compound within the active sites of various enzymes, such as ornithine decarboxylase, spermidine synthase, and polyamine oxidases. nih.govnih.govfigshare.comsemanticscholar.orgresearchgate.net

Following docking, molecular dynamics (MD) simulations can provide insights into the stability of these interactions and the conformational changes induced in both the ligand and the protein upon binding. nih.govfigshare.com For a more detailed analysis of the enzymatic reactions, quantum mechanics/molecular mechanics (QM/MM) simulations can be employed. miami.edunih.govnih.govbiomolmd.orgdntb.gov.ua These advanced computational methods can elucidate the reaction mechanisms and energetics of enzymatic processes involving this compound, providing a rational basis for its observed biological activity and guiding the design of more potent and selective analogues. miami.edunih.govnih.govbiomolmd.orgdntb.gov.ua

Table 2: Computational Approaches in this compound Research

| Method | Application |

| Molecular Docking | Predicts the preferred binding orientation of this compound to a target protein. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time to assess the stability of the protein-ligand complex. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models enzymatic reactions at the quantum level to understand catalytic mechanisms. |

Development of Novel Research Tools and Methodologies Based on this compound's Unique Properties

The distinct physicochemical properties of this compound make it an excellent candidate for the development of novel research tools and methodologies to probe the complex world of polyamine biology.

One promising avenue is the creation of affinity chromatography resins using this compound as a ligand. cytivalifesciences.comnih.govsigmaaldrich.com Such resins could be used to isolate and identify novel polyamine-binding proteins from cell lysates, thereby expanding our understanding of the polyamine interactome.

Furthermore, the synthesis of fluorogenic probes based on the this compound scaffold could lead to the development of sensitive and specific assays for monitoring the activity of polyamine-metabolizing enzymes in real-time. researchgate.netnih.govnih.govdntb.gov.ua These probes could be designed to exhibit a change in fluorescence upon enzymatic modification, providing a powerful tool for high-throughput screening of enzyme inhibitors. researchgate.netnih.govnih.gov

Finally, the unique properties of this compound could be exploited in the design of targeted drug delivery systems . nih.govrsc.org By conjugating cytotoxic agents to this fluorinated polyamine, it may be possible to selectively deliver these agents to cells with high polyamine uptake, such as cancer cells, thereby increasing therapeutic efficacy and reducing off-target toxicity.

Q & A

Q. How can researchers balance clarity and technical detail when writing about this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.